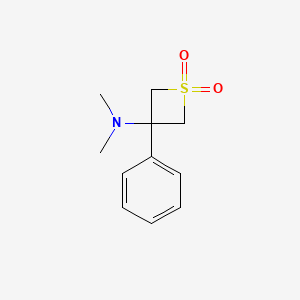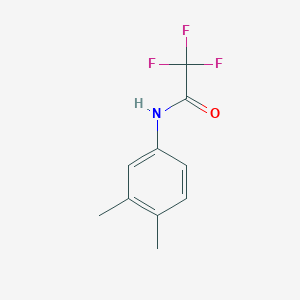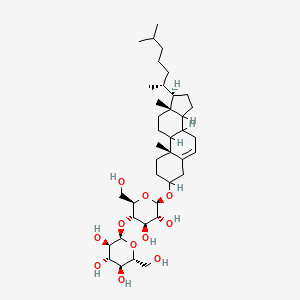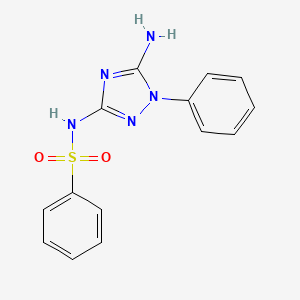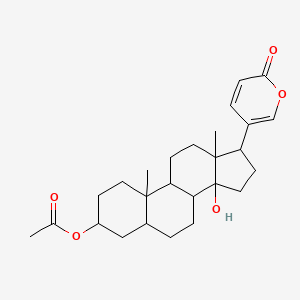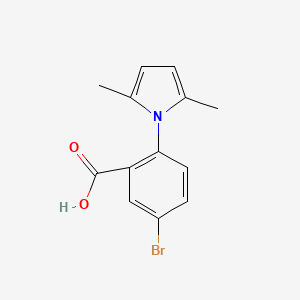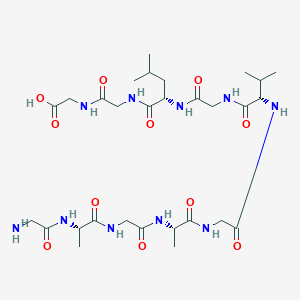
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide includes glycine, alanine, valine, and leucine, which are known for their roles in protein synthesis and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. This method can be more cost-effective and scalable for large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine has several scientific research applications:
Chemistry: It is used as a model peptide to study protein folding and stability.
Biology: The peptide can be used in cell culture studies to investigate cellular uptake and metabolism.
Medicine: It has potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.
Industry: The peptide can be used in the development of biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors to trigger signaling pathways that influence cellular functions. Additionally, the peptide’s structure allows it to penetrate cell membranes, facilitating intracellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-alanylglycyl-L-alanine: A shorter peptide with similar amino acid composition.
Glycyl-L-leucyl-L-alanine: Another peptide with a different sequence but containing some of the same amino acids.
L-alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
Uniqueness
Glycyl-L-alanylglycyl-L-alanylglycyl-L-valylglycyl-L-leucylglycylglycine is unique due to its specific sequence and length, which confer distinct properties and potential applications. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
929522-04-3 |
|---|---|
Molekularformel |
C29H50N10O11 |
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H50N10O11/c1-14(2)7-18(28(49)34-9-20(41)31-13-24(45)46)38-22(43)11-35-29(50)25(15(3)4)39-23(44)12-33-27(48)17(6)37-21(42)10-32-26(47)16(5)36-19(40)8-30/h14-18,25H,7-13,30H2,1-6H3,(H,31,41)(H,32,47)(H,33,48)(H,34,49)(H,35,50)(H,36,40)(H,37,42)(H,38,43)(H,39,44)(H,45,46)/t16-,17-,18-,25-/m0/s1 |
InChI-Schlüssel |
LKFPQBJFBCKYRW-CBJGFHJPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


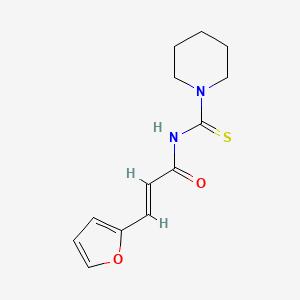
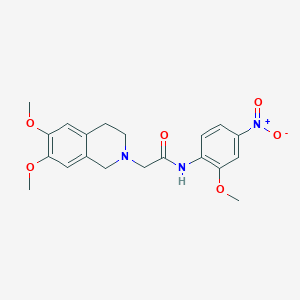
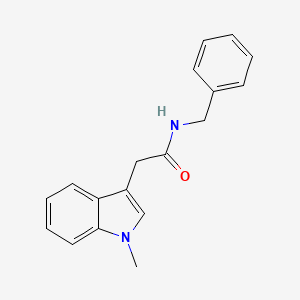
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B14168734.png)
![3-[({[5-(4-Chlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B14168739.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

